

# Technical Guide to the Certificate of Analysis for Itraconazole-d3

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## Compound of Interest

Compound Name: Itraconazole-d3

Cat. No.: B602483

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This technical guide provides a comprehensive overview of the typical data and methodologies presented in a Certificate of Analysis (CoA) for **Itraconazole-d3**. **Itraconazole-d3** serves as a critical internal standard for the quantitative analysis of Itraconazole in biological matrices and pharmaceutical formulations, primarily by liquid chromatography-mass spectrometry (LC-MS). This document outlines the expected quality specifications, detailed experimental protocols for identity and purity assessment, and visual representations of key processes and structures.

## Representative Certificate of Analysis Data

The following tables summarize the typical quantitative data found on a CoA for **Itraconazole-d3**. These values represent common specifications for a high-quality reference standard.

Table 1: General Information and Physical Properties

Parameter	Specification
Product Name	Itraconazole-d3
CAS Number	1217512-35-0[1]
Molecular Formula	C <sub>35</sub> H <sub>35</sub> D <sub>3</sub> Cl <sub>2</sub> N <sub>8</sub> O <sub>4</sub>
Molecular Weight	708.65 g/mol [1]
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol

Table 2: Quality Control and Purity Analysis

Test	Method	Specification
Identification	<sup>1</sup> H NMR	Conforms to structure
Mass Spectrometry	Conforms to structure	
Assay	HPLC-UV	≥ 98.0%
Chemical Purity	HPLC-UV	≥ 98.0%
Isotopic Purity	Mass Spectrometry	≥ 99% Deuterium incorporation
Isotopic Enrichment	Mass Spectrometry	No significant isotopic scrambling
Residual Solvents	GC-HS	Meets USP <467> requirements
Water Content	Karl Fischer Titration	≤ 1.0%

## Experimental Protocols

Detailed methodologies for the key analytical techniques used to certify **Itraconazole-d3** are provided below. These protocols are based on established analytical methods for Itraconazole and its isotopologues.

## High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is used to determine the chemical purity of **Itraconazole-d3** and to quantify its concentration (assay).

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). A common mobile phase composition is a mixture of acetonitrile and a buffer solution.
- Flow Rate: Typically 1.0 - 1.5 mL/min.
- Detection Wavelength: UV detection at approximately 262 nm, which is the absorption maximum for Itraconazole.[2]
- Injection Volume: 10 - 20 µL.
- Procedure: A solution of **Itraconazole-d3** is prepared in a suitable diluent (e.g., methanol/tetrahydrofuran mixture) and injected into the HPLC system. The peak area of **Itraconazole-d3** is compared to that of a certified reference standard to determine the assay. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all observed peaks.

## Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is crucial for confirming the molecular weight of **Itraconazole-d3** and determining its isotopic purity and enrichment.

- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.

- **Mass Analyzer:** Set to scan for the expected mass-to-charge ratio ( $m/z$ ) of the protonated molecule  $[M+H]^+$ . For **Itraconazole-d3**, this would be approximately 709.65.
- **Procedure for Identity:** The sample is introduced into the mass spectrometer, and the resulting mass spectrum is analyzed to confirm that the observed molecular weight corresponds to the theoretical molecular weight of **Itraconazole-d3**.
- **Procedure for Isotopic Purity:** The relative intensities of the mass peaks corresponding to the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) forms of Itraconazole are measured. The isotopic purity is calculated based on the high abundance of the d3 isotopologue. The absence of significant scrambling (deuterium exchange) is also verified.

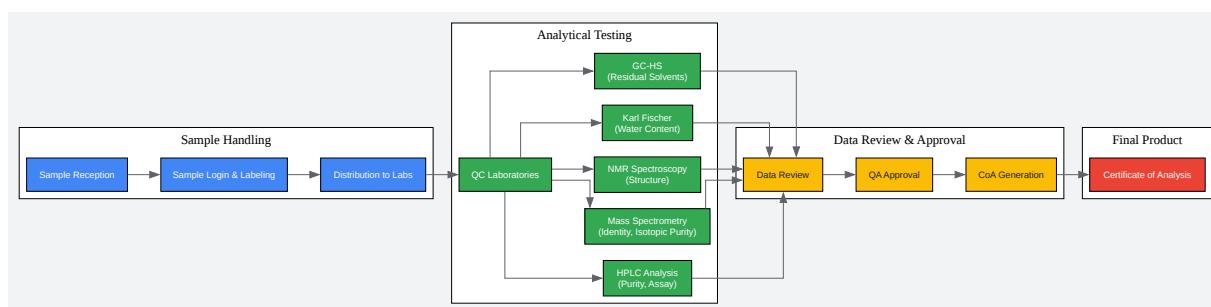
## Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

$^1\text{H}$  NMR spectroscopy is a powerful tool for confirming the chemical structure of **Itraconazole-d3** and verifying the position of the deuterium labels.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble, such as deuteriochloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d6 ( $\text{DMSO-d}_6$ ).
- **Procedure:** A small amount of the **Itraconazole-d3** sample is dissolved in the deuterated solvent, and the  $^1\text{H}$  NMR spectrum is acquired. The spectrum is then compared to the known spectrum of non-deuterated Itraconazole. The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the successful labeling at the intended position. The chemical shifts of the remaining protons should be consistent with the structure of Itraconazole.<sup>[3]</sup>

## Mandatory Visualizations

The following diagrams illustrate the general workflow of a Certificate of Analysis and the chemical structure of **Itraconazole-d3**.



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Caption: General workflow for the generation of a Certificate of Analysis.

Itraconazole-d3

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## References

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